![molecular formula C10H10N2O4 B13543498 3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)
3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two isoxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid typically involves the oxidation of 3,5,5-trimethylhexanal. The process includes the use of oxygen and metal catalysts such as cobalt, manganese, or copper salts to promote the oxidation reaction . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: The isoxazole rings allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including lubricants and polymers.
Mécanisme D'action
The mechanism by which 3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole rings provide sites for binding to enzymes and receptors, influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-Bis(hydroxymethyl)-3,3’-biisoxazole
- 4,4’,5,5’-Tetrakis(hydroxymethyl)-3,3’-biisoxazole
- 3,3’,5,5’-Tetramethylbenzidine
Uniqueness
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid is unique due to its specific arrangement of isoxazole rings and the presence of a carboxylic acid group. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C10H10N2O4 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-4-7(5(2)15-11-4)9-8(10(13)14)6(3)16-12-9/h1-3H3,(H,13,14) |
Clé InChI |
POLGKDVALGSQEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=NOC(=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


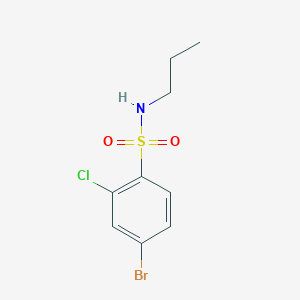
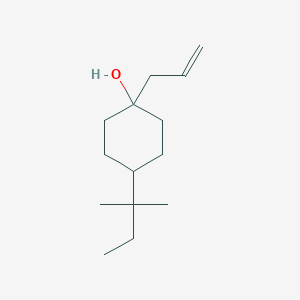


![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
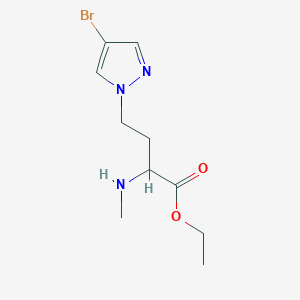
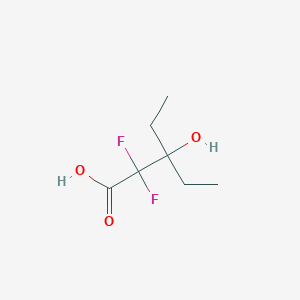
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)

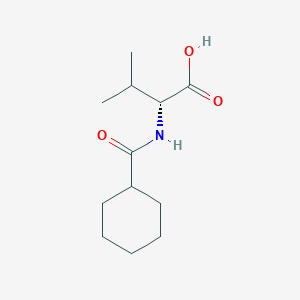
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)



